Cas no 165133-85-7 (Antibiotic NFAT 133)

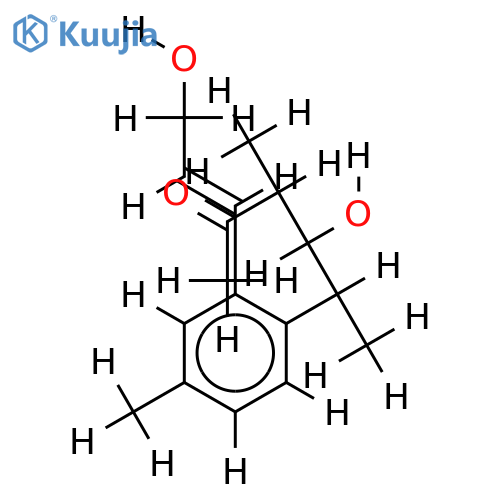

Antibiotic NFAT 133 structure

商品名:Antibiotic NFAT 133

Antibiotic NFAT 133 化学的及び物理的性質

名前と識別子

-

- Antibiotic NFAT 133

- 4-hydroxy-5-[2-[(E)-3-hydroxyprop-1-enyl]-4-methylphenyl]-3-methylhexan-2-one

- NFAT-133

- CHEBI:199309

- AKOS040735622

- 165133-85-7

- NFAT 133

-

- インチ: InChI=1S/C17H24O3/c1-11-7-8-16(15(10-11)6-5-9-18)13(3)17(20)12(2)14(4)19/h5-8,10,12-13,17-18,20H,9H2,1-4H3/b6-5-

- InChIKey: FTTQBBNJVTYJPS-WAYWQWQTSA-N

- ほほえんだ: CC(C(O)C(C)c1ccc(C)cc1\C=C/CO)C(C)=O

計算された属性

- せいみつぶんしりょう: 276.17254462g/mol

- どういたいしつりょう: 276.17254462g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 337

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.702

Antibiotic NFAT 133 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BioAustralis | BIA-N2947-0.50 mg |

NFAT-133 |

165133-85-7 | >95% by HPLC | 0.50 mg |

$200.00 | 2023-07-10 | |

| BioAustralis | BIA-N2947-2.50mg |

NFAT-133 |

165133-85-7 | >95% by HPLC | 2.50mg |

$755.00 | 2024-08-29 | |

| BioAustralis | BIA-N2947-0.50mg |

NFAT-133 |

165133-85-7 | >95% by HPLC | 0.50mg |

$215.00 | 2024-08-29 | |

| BioAustralis | BIA-N2947-2.50 mg |

NFAT-133 |

165133-85-7 | >95% by HPLC | 2.50 mg |

$700.00 | 2023-07-10 |

Antibiotic NFAT 133 関連文献

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

165133-85-7 (Antibiotic NFAT 133) 関連製品

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量